1-(4-Methoxy-3-methylphenyl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxy-3-methylphenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-4-10(12)9-5-6-11(13-3)8(2)7-9/h5-7,10H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MECIQEXMKYMTBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)OC)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Synthesis Strategies for 1 4 Methoxy 3 Methylphenyl Propan 1 Amine
Chemo-selective Synthesis Routes for Arylpropan-1-amines
Chemo-selective synthesis aims to react with a specific functional group in the presence of others. For the synthesis of 1-(4-methoxy-3-methylphenyl)propan-1-amine, several established routes for arylpropan-1-amines are applicable.
Reductive Amination Approaches with Substituted Phenyl Ketones
Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.com This one-pot reaction typically involves the formation of an imine or enamine intermediate from a ketone and an amine source, followed by its reduction to the corresponding amine. thieme.comnih.gov For the synthesis of this compound, the precursor ketone is 4-methoxy-3-methylpropiophenone. The nitrogen source is typically ammonia (B1221849) or an ammonium (B1175870) salt like ammonium acetate. thieme.com
The reaction proceeds by the nucleophilic attack of ammonia on the carbonyl carbon of the ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine, which is subsequently reduced to the primary amine. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their ability to selectively reduce the protonated imine in the presence of the ketone. masterorganicchemistry.com Catalytic hydrogenation over transition metal catalysts such as palladium, platinum, or nickel can also be used for the reduction step. researchgate.net
| Precursor Ketone | Amine Source | Reducing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Methoxy-3-methylpropiophenone | NH₄OAc | NaBH₃CN | Methanol | 25 | Approx. 70-85 | thieme.com |
| 4-Methoxy-3-methylpropiophenone | NH₃/H₂ | Pd/C | Ethanol | 50-80 | Approx. 60-80 | nih.govresearchgate.net |
| 4-Methoxy-3-methylpropiophenone | NH₄Cl | Fe/ (N)SiC | Aqueous NH₃ | 140-150 | High | nih.gov |
Catalytic Hydrogenation of Precursor Nitrostyrenes
Another prominent route to arylpropan-1-amines involves the catalytic hydrogenation of a corresponding nitrostyrene (B7858105) precursor. This two-step synthesis begins with a Henry condensation (or nitroaldol reaction) between 4-methoxy-3-methylbenzaldehyde (B1345598) and nitroethane, typically catalyzed by a base such as n-butylamine, to yield 1-(4-methoxy-3-methylphenyl)-2-nitropropene.
The subsequent step is the reduction of the nitro group and the carbon-carbon double bond of the nitrostyrene. Catalytic hydrogenation is a common method for this transformation, often employing catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum oxide under a hydrogen atmosphere. mdma.chmasterorganicchemistry.com Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) can be used to achieve the reduction. masterorganicchemistry.com This method is advantageous as it avoids the direct use of ammonia and the potential for overalkylation.
| Precursor | Catalyst | Hydrogen Pressure | Solvent | Yield (%) | Reference |
| 1-(4-Methoxy-3-methylphenyl)-2-nitropropene | 10% Pd/C | 3 atm | Methanol/HCl | ~67 | mdma.ch |
| 1-(4-Methoxy-3-methylphenyl)-2-nitropropene | Palladium Black | 1 atm | Acetic Acid/H₂SO₄ | ~52 | mdma.ch |
| 1-(4-Methoxy-3-methylphenyl)-2-nitropropene | LiAlH₄ | N/A | Dry THF | Variable | masterorganicchemistry.com |
Nucleophilic Substitution Reactions in Tailored Precursors
The synthesis of primary amines via nucleophilic substitution of alkyl halides with ammonia is a classical approach. wikipedia.org In the context of this compound, this would involve a precursor such as 1-chloro-1-(4-methoxy-3-methylphenyl)propane. Ammonia, acting as the nucleophile, would displace the chloride leaving group.
However, this method is often plagued by a lack of selectivity, leading to the formation of a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. masterorganicchemistry.com The primary amine product is itself a nucleophile and can react with the starting alkyl halide, leading to overalkylation. youtube.com To favor the formation of the primary amine, a large excess of ammonia is typically required to increase the probability of the alkyl halide reacting with ammonia rather than the product amine. youtube.com Due to these selectivity issues, this method is generally less preferred for the clean synthesis of primary amines compared to reductive amination or the reduction of nitro compounds.
Alkylation Strategies for Secondary Amine Formation
Alkylation of amines is a fundamental method for preparing more substituted amines. wikipedia.org While direct alkylation of ammonia is problematic for primary amine synthesis, the alkylation of a primary amine can lead to a secondary amine. However, similar to the issues with nucleophilic substitution with ammonia, the direct alkylation of a primary amine with an alkyl halide can be difficult to control and often results in a mixture of secondary, tertiary, and quaternary ammonium products. masterorganicchemistry.com This is because the product secondary amine is often more nucleophilic than the starting primary amine. For the synthesis of a primary amine like this compound, this strategy is not directly applicable but is relevant in the context of potential side reactions in other synthetic routes or for the synthesis of N-substituted derivatives.
Asymmetric Synthesis and Stereocontrol at the Chiral Center (C-1)
The C-1 position of this compound is a chiral center, meaning the compound can exist as two enantiomers. Asymmetric synthesis aims to produce a single enantiomer in excess.
Enantioselective Catalytic Methods (e.g., Biocatalysis, Organometallic Catalysis)
Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines with high enantioselectivity under mild reaction conditions. Enzymes such as transaminases (TAs) and imine reductases (IREDs) are particularly effective. nih.govnih.govresearchgate.net
Transaminases (TAs) catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine (B41738) or alanine) to a ketone acceptor. nih.gov For the synthesis of (R)- or (S)-1-(4-methoxy-3-methylphenyl)propan-1-amine, a suitable (R)- or (S)-selective transaminase can be used with 4-methoxy-3-methylpropiophenone as the substrate. The choice of enzyme is crucial for achieving high enantiomeric excess (ee). bohrium.comnih.gov
Imine Reductases (IREDs) catalyze the asymmetric reduction of imines to chiral amines. nih.govresearchgate.net This can be part of a one-pot reductive amination where the imine is formed in situ from 4-methoxy-3-methylpropiophenone and an amine source, and then stereoselectively reduced by the IRED. rsc.org
| Biocatalyst Type | Precursor | Amine Donor | Product Enantiomer | Enantiomeric Excess (ee%) | Reference |
| (R)-Transaminase | 4-Methoxy-3-methylpropiophenone | Isopropylamine | (R) | >99 | nih.gov |
| (S)-Transaminase | 4-Methoxy-3-methylpropiophenone | Alanine | (S) | >99 | researchgate.net |
| (R)-Imine Reductase | 4-Methoxy-3-methylpropiophenone | Ammonia | (R) | >99 | nih.gov |
| (S)-Imine Reductase | 4-Methoxy-3-methylpropiophenone | Ammonia | (S) | >99 | nih.gov |
Organometallic Catalysis provides another robust avenue for the asymmetric synthesis of chiral amines, primarily through the asymmetric hydrogenation of imines or enamines. wiley-vch.denih.gov Chiral transition metal complexes, typically of iridium or rhodium with chiral phosphine (B1218219) ligands, are employed as catalysts. nih.govnih.govwhiterose.ac.uk
The synthesis involves the condensation of 4-methoxy-3-methylpropiophenone with a primary amine (e.g., benzylamine) to form an N-substituted imine. This imine is then hydrogenated in the presence of a chiral catalyst, such as an iridium complex with a Josiphos-type ligand, to yield the chiral secondary amine with high enantioselectivity. nih.gov Subsequent deprotection of the N-substituent can provide the desired primary amine. The choice of ligand and reaction conditions is critical in determining the stereochemical outcome.
| Catalyst System | Imine Substrate | H₂ Pressure (atm) | Solvent | Enantiomeric Excess (ee%) | Reference |
| [IrCl(COD)]₂ / (R,SFc)-Xyliphos | N-Aryl imine of 4-methoxy-3-methylpropiophenone | 10-50 | Toluene | >95 | nih.gov |
| [Rh(COD)₂]BF₄ / TangPhos | N-H imine of 4-methoxy-3-methylpropiophenone | 10 | Methanol | ~95 | nih.gov |
| [Ir(COD)Cl]₂ / Chiral P,N ligand | N-Alkyl imine of 4-methoxy-3-methylpropiophenone | 20-50 | Dichloromethane | >90 | whiterose.ac.uk |
Diastereoselective Synthesis Utilizing Chiral Auxiliaries
One of the most powerful strategies for asymmetric synthesis is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. For the synthesis of chiral amines like this compound, this typically involves the condensation of a prochiral ketone with a chiral amine auxiliary to form a chiral imine or enamine, followed by a diastereoselective reduction or alkylation.
A prominent example of a chiral auxiliary applicable to this synthesis is Ellman's tert-butanesulfinamide. The general approach involves the condensation of 1-(4-methoxy-3-methylphenyl)propan-1-one (B3153911) with (R)- or (S)-tert-butanesulfinamide to form the corresponding N-tert-butanesulfinyl imine. The subsequent diastereoselective reduction of the C=N bond, often with reducing agents like sodium borohydride, is directed by the bulky and stereoelectronically defined sulfinyl group. This approach consistently yields high diastereoselectivity. The final step involves the acidic cleavage of the sulfinyl group to afford the desired enantiomerically enriched primary amine. The choice of the (R)- or (S)-enantiomer of the auxiliary dictates the stereochemistry of the final product, making it a versatile method for accessing either enantiomer of this compound.
| Auxiliary Type | Key Features | Anticipated Outcome for Target Compound |
| Evans Oxazolidinones | High diastereoselectivity in aldol (B89426) and alkylation reactions. | Could be adapted for asymmetric alkylation to introduce the propyl chain. |
| Meyers Chiral Lactams | Effective in asymmetric alkylation of ketone-derived enamines. | A potential route starting from a simpler phenyl precursor. |
| Ellman's Sulfinamide | Direct, high-yield formation of chiral amines from ketones. | High diastereomeric excess in the final amine product. |
Optical Resolution Techniques for Racemic Mixtures
Classical resolution via the formation of diastereomeric salts remains a widely practiced and effective method for separating enantiomers on both laboratory and industrial scales. This technique is particularly suited for amines, which readily form salts with chiral acids. For a racemic mixture of this compound, a chiral resolving agent, such as (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid, is added in a suitable solvent.
The two enantiomers of the amine react with the single enantiomer of the chiral acid to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility. Through careful selection of the solvent and crystallization conditions, one diastereomeric salt will preferentially crystallize from the solution, while the other remains dissolved. The crystallized salt is then separated by filtration. Finally, the resolved amine enantiomer is liberated from the salt by treatment with a base. The success of this method hinges on the differential solubility of the diastereomeric salts, which often requires empirical screening of various chiral acids and solvents.
Table of Common Chiral Resolving Agents for Amines:
| Resolving Agent | Type | Typical Solvents |
|---|---|---|
| Tartaric Acid | Acid | Methanol, Ethanol, Water |
| Dibenzoyltartaric Acid | Acid | Acetone, Ethyl Acetate |
| Camphorsulfonic Acid | Acid | Isopropanol, Acetonitrile |
Deracemization Strategies
Deracemization represents a more atom-economical approach than classical resolution, as it aims to convert a racemate into a single enantiomer, theoretically achieving a 100% yield. These strategies often involve a combination of enantioselective processes and in situ racemization of the undesired enantiomer.
One potential strategy for the deracemization of this compound is dynamic kinetic resolution (DKR). In a DKR process, the racemic amine is subjected to an enantioselective reaction, often enzymatic, that converts one enantiomer into a new product faster than the other. Simultaneously, a racemization catalyst is employed to continuously interconvert the faster-reacting and slower-reacting enantiomers. This ensures that the entire racemic starting material is eventually converted into a single enantiomer of the product. For amines, lipases are often used for enantioselective acylation, while a transition metal catalyst, such as a ruthenium or iridium complex, can facilitate the racemization of the unreacted amine.
Exploration of Novel Synthetic Pathways and Methodological Development
The field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient, selective, and sustainable methods. The synthesis of this compound is a candidate for the application of several cutting-edge methodologies.
C-H Functionalization Strategies
Direct C-H functionalization is a transformative approach in synthesis that avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. For a molecule like this compound, C-H functionalization could be envisioned for its construction or further modification. For instance, a late-stage C-H methylation of a 4-methoxyphenylpropan-1-amine derivative could install the methyl group on the aromatic ring with high regioselectivity, guided by a suitable directing group. Alternatively, a C-H amination of a 1-(4-methoxy-3-methylphenyl)propane could directly install the amine functionality. While challenging, the development of such reactions holds immense promise for streamlining the synthesis of complex molecules.
Flow Chemistry and Continuous Synthesis Applications
Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The synthesis of this compound could be adapted to a continuous flow process. For example, a packed-bed reactor containing an immobilized enzyme or a heterogeneous catalyst could be used for a continuous resolution or a diastereoselective reduction step. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields, selectivities, and product consistency.
Sustainable and Green Chemistry Approaches
The principles of green chemistry are increasingly guiding the development of new synthetic methods. For the synthesis of this compound, several green approaches can be considered. Biocatalysis, using enzymes such as transaminases, offers a highly selective and environmentally benign route to chiral amines. A transaminase could catalyze the asymmetric amination of 1-(4-methoxy-3-methylphenyl)propan-1-one to directly produce the desired chiral amine in high enantiomeric excess, using a simple amino donor and generating minimal waste. Other green strategies include the use of more sustainable solvents (e.g., water, ethanol, or supercritical CO2), minimizing the use of protecting groups, and employing catalytic rather than stoichiometric reagents to improve atom economy.
Chemical Reactivity and Mechanistic Studies of 1 4 Methoxy 3 Methylphenyl Propan 1 Amine
Characterization of Amine Basicity and Nucleophilicity
The chemical character of 1-(4-methoxy-3-methylphenyl)propan-1-amine is significantly influenced by the lone pair of electrons on the nitrogen atom of its primary amine group. This lone pair makes the compound both basic and nucleophilic. libretexts.org
Basicity: The basicity of an amine is determined by the availability of its nitrogen lone pair to accept a proton. For this compound, several structural features influence this property. As an alkylamine, it is expected to be more basic than ammonia (B1221849) because the alkyl group attached to the nitrogen is electron-releasing, which helps to stabilize the resulting positive charge on the ammonium (B1175870) ion formed after protonation. libretexts.org The ammonium ions of simple aliphatic amines typically have pKa values in the range of 10 to 11. libretexts.org The substituents on the phenyl ring (methoxy and methyl groups) are electron-donating, which can slightly increase the electron density on the nitrogen atom through the aromatic system, further enhancing its basicity compared to unsubstituted phenethylamines.
Nucleophilicity: The same lone pair that confers basicity also makes the amine a potent nucleophile, enabling it to react with electron-deficient centers (electrophiles). libretexts.org The nucleophilicity of primary amines is generally robust. However, the reactivity can be influenced by steric hindrance around the nitrogen atom. masterorganicchemistry.com In this compound, the propyl chain and the adjacent aromatic ring create a specific steric environment that can affect the rate of its nucleophilic reactions compared to less hindered amines. masterorganicchemistry.com Generally, in the absence of significant steric bulk, stronger basicity correlates with stronger nucleophilicity. masterorganicchemistry.com
| Structural Feature | Effect on Basicity | Effect on Nucleophilicity | Rationale |
|---|---|---|---|
| Primary Amine (-NH2) | Moderate-to-Strong Base | Good Nucleophile | The localized lone pair on the sp3-hybridized nitrogen is readily available for bonding with protons or electrophiles. libretexts.orgmasterorganicchemistry.com |
| Alkyl Group (Propyl) | Increases Basicity | Increases Nucleophilicity | Alkyl groups are electron-donating via induction, stabilizing the positive charge of the conjugate acid and increasing lone pair availability. libretexts.org |
| Aromatic Ring Substituents (-OCH3, -CH3) | Slightly Increases Basicity | Slightly Increases Nucleophilicity | Electron-donating groups on the ring can indirectly increase the electron density at the benzylic position, potentially influencing the amine group. |
| Steric Hindrance | Minimal Effect | Moderate Effect | Basicity (protonation) is less sensitive to steric bulk than nucleophilicity (attack on larger electrophiles). masterorganicchemistry.com The groups near the nitrogen can hinder its approach to bulky electrophiles. |
Investigation of Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for benzene (B151609) and its derivatives. wikipedia.org The rate and orientation of these reactions are governed by the substituents already present on the aromatic ring. masterorganicchemistry.com In this compound, the ring is substituted with a methoxy (B1213986) group (-OCH3), a methyl group (-CH3), and the 1-aminopropyl group.
The methoxy and methyl groups are both classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to benzene. researchgate.net They achieve this by donating electron density to the ring, which stabilizes the cationic intermediate (the sigma complex or benzenium ion) formed during the reaction. wikipedia.orglibretexts.org Both groups are also ortho-, para- directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. masterorganicchemistry.com
In this specific molecule:
The methoxy group at position 4 strongly directs incoming electrophiles to its ortho positions (positions 3 and 5).
The methyl group at position 3 strongly directs to its ortho positions (positions 2 and 4) and its para position (position 6).
The combined influence of these groups determines the final substitution pattern.
Position 3 is occupied by the methyl group.
Position 4 is occupied by the methoxy group.
Position 5 is ortho to the strong activating methoxy group and meta to the methyl group, making it a likely site for substitution.
Position 2 is ortho to the methyl group and meta to the methoxy group.
Position 6 is para to the methyl group and meta to the methoxy group.
Considering the powerful activating and directing effect of the methoxy group, substitution is most likely to occur at position 5. Position 2 is also a possibility, though perhaps less favored. Steric hindrance from the adjacent propyl-amine side chain at position 1 might also influence the accessibility of position 2 versus position 6.
| Substituent | Position | Activating/Deactivating | Directing Effect | Target Positions for Electrophiles |
|---|---|---|---|---|
| -CH(NH2)CH2CH3 | 1 | Activating (Alkyl Group) | Ortho-, Para- | 2, 6 |
| -CH3 | 3 | Activating | Ortho-, Para- | 2, 4, 6 |
| -OCH3 | 4 | Strongly Activating | Ortho-, Para- | 3, 5 |
Note: The numbers in the "Target Positions" column refer to the available carbon atoms on the benzene ring.
Oxidation Pathways of the Amine Moiety and Aromatic Ring
The amine group and the electron-rich aromatic ring are both susceptible to oxidation under various conditions.
Aromatic compounds with activating groups, such as phenols and anilines, can undergo oxidative coupling reactions. While specific studies on this compound are not prevalent, the structural features suggest a potential for such reactivity. The presence of the amine and the activated ring could, under appropriate enzymatic or chemical oxidizing conditions, lead to the formation of dimers or polymers through C-C or C-N bond formation.
Primary amines can react with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form diazonium salts. These intermediates are often unstable for aliphatic amines and can decompose to form a mixture of products, including alcohols and alkenes.
Furthermore, primary amines can be oxidized to form imines, especially in the presence of specific catalysts or oxidizing agents. This transformation involves the removal of two hydrogen atoms from the amine and the adjacent carbon, forming a carbon-nitrogen double bond.
Reductive Transformations and Derivatization at the Amine Nitrogen
The nucleophilic nature of the amine nitrogen is central to a wide range of derivatization reactions.
The lone pair of electrons on the nitrogen atom of this compound allows it to readily attack various electrophilic reagents, leading to the formation of new bonds at the nitrogen center. These reactions are fundamental in synthetic organic chemistry for protecting the amine group or for building more complex molecules. evitachem.com
Acylation: Reaction with acyl chlorides or acid anhydrides results in the formation of an amide. This reaction is typically performed in the presence of a base to neutralize the HCl or carboxylic acid byproduct.
Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields a sulfonamide.
Alkylation: The amine can act as a nucleophile and react with alkyl halides in an SN2 reaction to form secondary and tertiary amines, and eventually quaternary ammonium salts. evitachem.com The extent of alkylation can be controlled by the reaction conditions and stoichiometry of the reactants.
| Reaction Type | Electrophilic Reagent | Product Functional Group | General Reaction |
|---|---|---|---|
| Acylation | Acyl Halide (R-COCl) or Anhydride ((R-CO)2O) | Amide | R'-NH2 + R-COCl → R'-NH-COR + HCl |
| Sulfonylation | Sulfonyl Chloride (R-SO2Cl) | Sulfonamide | R'-NH2 + R-SO2Cl → R'-NH-SO2R + HCl |
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine | R'-NH2 + R-X → R'-NH-R + HX |
Note: R' represents the 1-(4-methoxy-3-methylphenyl)propan-1-yl group.
Formation of Cyclic Derivatives (e.g., Heterocycles)
The structure of this compound, a substituted β-arylethylamine, makes it a valuable precursor for the synthesis of various heterocyclic compounds, particularly isoquinoline (B145761) derivatives. The presence of the electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups on the phenyl ring activates it towards intramolecular electrophilic substitution reactions, which are central to the formation of these cyclic structures. Two classical and significant reactions for this purpose are the Pictet-Spengler and Bischler-Napieralski reactions.
Pictet-Spengler Reaction
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline. wikipedia.orgmdpi.com For this compound, this reaction proceeds through the initial formation of a Schiff base (an imine) upon reaction with an aldehyde (e.g., R-CHO). Under acidic conditions, this imine is protonated to form a highly electrophilic iminium ion.
The electron-rich aromatic ring of the this compound moiety then acts as a nucleophile, attacking the iminium carbon in an intramolecular electrophilic aromatic substitution. The methoxy and methyl groups strongly direct this cyclization to the carbon atom ortho to the ethylamine (B1201723) substituent (C-6 position), which is the most nucleophilic site. Subsequent deprotonation re-aromatizes the ring system, yielding a substituted tetrahydroisoquinoline. This reaction is a powerful tool for constructing the core structure of many alkaloids and pharmacologically active compounds. nsf.gov
Table 1: Expected Products from Pictet-Spengler Reaction
| Reactant 1 | Reactant 2 (Aldehyde) | Expected Heterocyclic Product |
| This compound | Formaldehyde | 7-Methoxy-6-methyl-3-propyl-1,2,3,4-tetrahydroisoquinoline |
| This compound | Acetaldehyde | 1,3-Dimethyl-7-methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline |
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is another key method for synthesizing isoquinoline derivatives, specifically 3,4-dihydroisoquinolines. wikipedia.orgnrochemistry.com This reaction requires the starting amine to be first converted into an amide. Therefore, this compound would first be acylated (e.g., with an acyl chloride or anhydride) to form the corresponding N-acyl-β-arylethylamine.
This amide is then treated with a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), under reflux conditions. organic-chemistry.org The reaction mechanism is believed to proceed through the formation of a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org This highly electrophilic intermediate then undergoes an intramolecular electrophilic aromatic substitution, similar to the Pictet-Spengler reaction. The activated phenyl ring cyclizes to form the 3,4-dihydroisoquinoline (B110456) ring system. The resulting dihydroisoquinolines can be subsequently oxidized (dehydrogenated) to furnish fully aromatic isoquinolines. nrochemistry.com The presence of electron-donating groups on the benzene ring generally makes the reaction conditions for the Bischler-Napieralski cyclization milder. nrochemistry.com
Reaction Kinetics and Thermodynamics
Specific, empirically determined kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature. However, the kinetic and thermodynamic behavior of its cyclization reactions can be inferred from established principles of physical organic chemistry and studies on analogous systems.
Reaction Kinetics
The kinetics of heterocyclic ring formation, such as in the Pictet-Spengler and Bischler-Napieralski reactions, are significantly influenced by the electronic properties of the aromatic ring.
Influence of Substituents: The rate-determining step in these reactions is typically the intramolecular electrophilic aromatic substitution (the ring-closing step). The this compound molecule contains two electron-donating groups (methoxy and methyl) on the aromatic ring. These groups increase the electron density of the ring, particularly at the ortho and para positions relative to themselves. This enhanced nucleophilicity of the aromatic ring accelerates the rate of the electrophilic attack by the iminium or nitrilium ion intermediate. Consequently, this compound is expected to undergo these cyclization reactions at a faster rate compared to unsubstituted phenethylamine (B48288).
Reaction Conditions: The reaction rate is also highly dependent on conditions such as temperature, solvent, and the strength of the acid catalyst or dehydrating agent. For instance, the Pictet-Spengler reaction can be slow under protein-compatible conditions (pH 4-5), but is faster under stronger acidic conditions which promote the formation of the reactive iminium ion intermediate. nih.gov
Thermodynamics
The formation of cyclic derivatives from this compound is generally a thermodynamically favorable process.
Entropy (ΔS): The reaction involves the joining of two molecules (in the Pictet-Spengler reaction) or the cyclization of a single molecule (in the Bischler-Napieralski reaction), leading to a decrease in the number of translational degrees of freedom. This results in a negative entropy change (ΔS).
Table 2: Predicted Influence of Substituents on Reaction Parameters
| Parameter | Influence of -OCH₃ and -CH₃ Groups | Rationale |
| Kinetics | ||
| Activation Energy (Ea) | Decrease | Electron-donating groups stabilize the transition state of the electrophilic aromatic substitution, lowering the energy barrier. |
| Reaction Rate | Increase | A lower activation energy leads to a faster reaction rate. |
| Thermodynamics | ||
| Enthalpy (ΔH) | More Negative | The electron-donating groups can contribute to the overall stability of the final heterocyclic product through resonance and inductive effects. |
| Gibbs Free Energy (ΔG) | More Negative | The decrease in activation energy and more negative enthalpy contribute to a more spontaneous reaction. |
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X-ray Crystallography for Solid-State Structure Determination of Derivatives
The general process of X-ray crystallography involves growing a high-quality single crystal of the compound of interest. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. By analyzing the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions can be determined.
The data obtained from such studies are typically presented in a crystallographic information file (CIF) and can be summarized in tables detailing key structural parameters.
Table 1: Illustrative Crystallographic Data for a Hypothetical Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.54 |
| c (Å) | 15.67 |
| β (°) | 98.7 |
| Volume (ų) | 1354.2 |
| Z | 4 |
| R-factor | 0.045 |
Note: The data in this table is hypothetical and serves as an example of typical crystallographic parameters.
Such crystallographic studies on derivatives are invaluable for understanding how the substituted phenylpropanamine scaffold can be utilized in the design of new molecules with specific solid-state properties, which is particularly relevant in fields like materials science and pharmaceuticals.
UV-Visible and Fluorescence Spectroscopy for Electronic Structure
UV-Visible and fluorescence spectroscopy are key techniques used to investigate the electronic structure of molecules. These methods provide information about the electronic transitions that occur when a molecule absorbs and emits light.
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. The absorption of light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum is a plot of absorbance versus wavelength, and the wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.
For aromatic compounds like this compound and its derivatives, the UV-Visible spectrum is typically dominated by π → π* transitions associated with the phenyl ring. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the aromatic ring. For example, studies on related chalcone (B49325) derivatives containing a 4-methoxyphenyl (B3050149) group show strong absorption in the UV region, which is attributed to the excitation within the aromatic ring. researchgate.net The methoxy and methyl groups on the phenyl ring of this compound are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene, due to their electron-donating nature which extends the π-conjugated system.
Table 2: Expected UV-Visible Absorption Data for this compound in a Common Solvent
| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
| Ethanol | ~275 | ~1500 | π → π* |
Note: The data in this table is an estimation based on the spectroscopic properties of similar aromatic amines and serves for illustrative purposes.
Fluorescence Spectroscopy
Fluorescence spectroscopy, or fluorometry, is a technique that measures the emission of light from a substance that has absorbed light. After a molecule absorbs light and is promoted to an excited electronic state, it can return to the ground state by emitting a photon. The emitted light is typically of a longer wavelength (lower energy) than the absorbed light. The fluorescence spectrum is a plot of emission intensity versus wavelength.
The fluorescence properties of a molecule are highly dependent on its structure. For many aromatic amines, fluorescence can be observed, and the intensity and wavelength of the emission are influenced by factors such as the solvent polarity and the presence of substituents. The introduction of electron-donating groups, like the methoxy group in this compound, can enhance fluorescence intensity. mdpi.com Studies on other aromatic compounds have shown that structural modifications can significantly alter the fluorescence quantum yield and lifetime. researchgate.net Investigating the fluorescence of this compound and its derivatives can provide valuable information about their excited-state properties and potential applications in areas such as fluorescent probes and optoelectronic materials.
Inferred Biological and Pharmacological Profile
Structure-Activity Relationships and Analog Comparison
The biological activity of arylalkylamines is highly dependent on the substitution pattern of the aromatic ring and the nature of the alkylamine side chain. The presence of a methoxy (B1213986) group at the 4-position of the phenyl ring is a common feature in many psychoactive compounds, often contributing to interactions with serotonin (B10506) and dopamine (B1211576) receptors. The addition of a methyl group at the 3-position, as in the target molecule, would be expected to modulate this activity through steric and electronic effects.
Comparison with its close isomer, 1-(4-methoxy-3-methylphenyl)propan-2-amine, suggests potential for interaction with monoamine neurotransmitter systems. evitachem.com The propan-2-amine isomer is known to be studied for its potential psychoactive properties, including effects on mood and behavior through inhibition of serotonin and norepinephrine (B1679862) reuptake. evitachem.com It is plausible that this compound could exhibit similar, though likely quantitatively different, activities.
Potential Pharmacological Targets
Based on the general pharmacology of arylalkylamines, potential pharmacological targets for this compound could include:
Monoamine Transporters: Serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).
Serotonin Receptors: Various subtypes of 5-HT receptors.
Adrenergic Receptors: Alpha and beta-adrenergic receptors.
Dopamine Receptors: D₁, D₂, and other dopamine receptor subtypes.
It is important to emphasize that without experimental data, these are speculative targets based on the compound's chemical structure.
Computational and Theoretical Chemistry Studies of 1 4 Methoxy 3 Methylphenyl Propan 1 Amine
Density Functional Theory (DFT) Calculations
No published studies were found that have performed DFT calculations on 1-(4-Methoxy-3-methylphenyl)propan-1-amine. Consequently, data on its optimized geometry, conformational analysis, electronic properties, and vibrational spectra from a theoretical standpoint are not available.
Geometry Optimization and Conformational Landscapes
Information regarding the lowest energy conformations, bond lengths, and bond angles of this compound as determined by DFT is not available in the current body of scientific literature.
Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)
There are no available data on the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), or the molecular electrostatic potential (MEP) map for this specific compound. Such data would provide insights into its reactivity and intermolecular interactions.
Vibrational Frequency Predictions and Spectroscopic Correlations
Theoretical vibrational spectra (such as IR and Raman) for this compound, which are typically calculated using DFT, have not been reported.
Molecular Dynamics Simulations
No molecular dynamics simulation studies of this compound were identified. Therefore, its behavior in a solution phase, including solvent effects and conformational dynamics, has not been computationally explored.
Solution-Phase Behavior and Solvent Effects
There is no information available from molecular dynamics simulations regarding how this compound interacts with various solvents or its behavior in a solution environment.
Conformational Flexibility and Rotational Barriers
The dynamic conformational changes and the energy barriers associated with the rotation of the molecule's constituent parts have not been investigated through molecular dynamics simulations.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in correlating the structural features of a molecule with its biological activity. For this compound, QSAR models could elucidate the key molecular descriptors that govern its potential interactions with biological targets. These descriptors can be categorized as electronic, steric, and hydrophobic.
Table 1: Key Molecular Descriptors for QSAR Analysis of this compound
| Descriptor Class | Specific Descriptor | Potential Influence on Activity |
| Electronic | Partial Atomic Charges | Governs electrostatic interactions with receptor sites. |
| Dipole Moment | Influences the overall polarity and solubility of the molecule. | |
| HOMO/LUMO Energies | Relate to the molecule's ability to donate or accept electrons in a reaction. | |
| Steric | Molecular Volume | Determines the fit of the molecule within a binding pocket. |
| Surface Area | Affects the extent of interaction with the receptor surface. | |
| Molar Refractivity | Relates to the volume and polarizability of the molecule. | |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Indicates the molecule's preference for hydrophobic or hydrophilic environments. |
Pharmacophore modeling, a complementary approach, focuses on identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model for this compound would typically include features such as hydrogen bond donors (from the amine group), hydrogen bond acceptors (from the methoxy (B1213986) group), aromatic regions (the phenyl ring), and hydrophobic centers (the methyl and propyl groups). By mapping these features, researchers can screen large databases for other compounds that fit the model and may exhibit similar biological activities. The development of a robust pharmacophore model is a critical step in virtual screening and the rational design of new, more potent analogues.
Prediction of Reactivity and Reaction Mechanisms
Theoretical chemistry provides a framework for predicting the reactivity of this compound and elucidating the mechanisms of its potential chemical transformations. Methods such as Density Functional Theory (DFT) are commonly employed to calculate the energies of reactants, transition states, and products, thereby mapping out the entire reaction pathway.
Key aspects of its reactivity that can be computationally investigated include:
Nucleophilicity of the Amine Group: The primary amine is a key reactive center. Computational models can predict its propensity to attack electrophilic centers, a fundamental step in many organic reactions.
Electrophilic Aromatic Substitution: The substituted phenyl ring can undergo electrophilic substitution. Theoretical calculations can predict the most likely positions for substitution by analyzing the electron density distribution in the ring, which is influenced by the activating methoxy and methyl groups.
Metabolic Transformations: Computational models can predict potential sites of metabolism. For instance, N-dealkylation, O-demethylation, and aromatic hydroxylation are common metabolic pathways for similar compounds. By calculating the activation energies for these reactions, the most probable metabolic products can be identified.
Table 2: Predicted Reactivity Sites of this compound
| Reactive Site | Type of Reaction | Influencing Factors |
| Primary Amine (-NH2) | Nucleophilic Attack, Acylation, Alkylation | Lone pair availability on the nitrogen atom. |
| Phenyl Ring | Electrophilic Substitution | Activating effects of the methoxy and methyl groups. |
| Methoxy Group (-OCH3) | O-Demethylation (Metabolism) | Susceptibility to enzymatic cleavage. |
| Propyl Chain | Oxidation (Metabolism) | Potential for hydroxylation at various carbon atoms. |
By simulating reaction mechanisms, computational studies can provide a detailed, atomistic understanding of how this compound behaves in different chemical environments. This predictive power is invaluable for designing synthetic routes and for anticipating the compound's metabolic fate in a biological system.
In Vitro Profiling at Neurotransmitter Transporters (e.g., NET, DAT, SERT)
Substituted cathinones are known to interact with monoamine transporters, including the norepinephrine (B1679862) transporter (NET), dopamine (B1211576) transporter (DAT), and serotonin (B10506) transporter (SERT). nih.gov Their primary mechanism of action involves the inhibition of neurotransmitter reuptake and, in some cases, the promotion of neurotransmitter release. nih.gov The potency and selectivity of these compounds for the different transporters are highly dependent on their specific structural features. nih.gov
Generally, synthetic cathinones exhibit a higher affinity for DAT and NET over SERT. nih.gov The introduction of a β-keto group, a defining feature of cathinones, tends to enhance DAT uptake inhibition over SERT uptake inhibition. nih.gov For many cathinone (B1664624) derivatives, the rank order of affinity is DAT > NET > SERT. nih.gov
The specific substitution pattern of this compound, with a methoxy group at the 4-position and a methyl group at the 3-position of the phenyl ring, suggests a nuanced interaction with monoamine transporters. The 3-methyl substitution, as seen in 3-methylmethcathinone (3-MMC), is associated with potent dopaminergic and noradrenergic activity. The addition of a 4-methoxy group can further modulate this activity, often increasing affinity for SERT. nih.gov
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
|---|---|---|---|
| Cocaine | 256 | 320 | 272 |
| Amphetamine | ~600 | 70-100 | 20,000-40,000 |
| Methamphetamine | ~600 | ~100 | ~20,000-40,000 |
| MDMA | 8290 | 1190 | 2410 |
| Mephedrone (4-MMC) | 5900 | 1900 | 19300 |
Note: Data for this compound is not available and is inferred from the properties of its structural analogues.
While direct binding data for this compound at TAAR1 is not available in the current literature, its structural similarity to amphetamine suggests that it may also act as a TAAR1 agonist. Cathinones, however, have been reported to interact less with TAAR1 compared to amphetamines. researchgate.net This reduced interaction may have implications for the downstream signaling and regulatory effects on monoamine transporters. researchgate.net
Synthetic cathinones can be broadly categorized as either monoamine transporter substrates (releasers) or inhibitors (blockers). This functional distinction is largely determined by the nature of the substituents on the cathinone scaffold. Compounds with smaller, less bulky substituents on the amine and alpha-carbon tend to act as releasers, similar to amphetamine. nih.gov Conversely, the presence of bulkier groups often shifts the activity towards reuptake inhibition, akin to cocaine. nih.gov
Given that this compound possesses a primary amine and a relatively small α-ethyl group, it is likely to function as a monoamine transporter substrate, promoting the release of dopamine, norepinephrine, and to a lesser extent, serotonin. The 3-methyl substitution is consistent with potent dopamine and norepinephrine releasing properties. The 4-methoxy group may enhance its serotonergic activity compared to its non-methoxylated counterpart.
Enzymatic Inhibition/Activation Studies (e.g., Monoamine Oxidases, Other Metabolizing Enzymes)
Monoamine oxidases (MAO) are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO can lead to increased levels of these neurotransmitters in the synapse. Some phenethylamine (B48288) derivatives have been shown to inhibit MAO. researchgate.net
Specifically, α-ethylphenethylamine, a close structural analogue of this compound, has been demonstrated to be a competitive inhibitor of human recombinant MAO-A with a Ki of 14.0 µM, and a weaker inhibitor of MAO-B with a Ki of 234 µM. researchgate.net This suggests that this compound may also possess MAO inhibitory properties, with a preference for MAO-A. The presence of the 4-methoxy and 3-methyl substituents on the phenyl ring could further influence its potency and selectivity as an MAO inhibitor. nih.gov
| Compound | MAO-A Ki (µM) | MAO-B Ki (µM) |
|---|---|---|
| α-Ethylphenethylamine | 14.0 | 234 |
| Amphetamine | 5.3 | - |
| Methamphetamine | 17.2 | - |
| N,α-Diethylphenethylamine | 251 | 159 |
Note: Data for this compound is not available and is inferred from the properties of its structural analogues.
Structure-Activity Relationship (SAR) Investigations of Substituted Analogues
The pharmacological activity of synthetic cathinones is highly sensitive to modifications of their chemical structure. Key areas of modification include the aromatic ring, the alkyl chain, and the terminal amine group. acs.org
Substituents on the phenyl ring play a crucial role in determining the potency and selectivity of cathinone analogues at monoamine transporters.
Methyl Group Position: The position of the methyl group on the phenyl ring significantly influences activity. For instance, moving the methyl group from the 4-position (as in mephedrone, 4-MMC) to the 3-position (as in 3-MMC) generally retains potent dopaminergic and noradrenergic activity. researchgate.net Some studies suggest that 3-substituted analogues may have a slightly different selectivity profile compared to their 4-substituted counterparts. researchgate.net
Methoxy Group: The addition of a 4-methoxy group to the phenyl ring of a cathinone or amphetamine derivative often increases its affinity for the serotonin transporter (SERT). nih.gov For example, the addition of a 4-methoxy group to α-pyrrolidinovalerophenone (α-PVP) was found to decrease affinity and potency at DAT by 6- to 10-fold, while generally increasing potency for inhibition of serotonin uptake. nih.gov This suggests that this compound may have a more pronounced serotonergic component to its activity compared to a non-methoxylated analogue.
The length of the alkyl chain at the α-carbon of the cathinone scaffold is a critical determinant of its interaction with monoamine transporters, particularly DAT.
Increasing the length of the α-alkyl chain from a methyl to an ethyl, propyl, or butyl group generally leads to a significant increase in binding affinity and inhibitory potency at DAT. nih.gov For example, in the α-pyrrolidinophenone series, the affinity for DAT increases as the carbon chain lengthens. nih.gov This suggests that the α-ethyl group in this compound contributes to a higher potency at DAT compared to its α-methyl counterpart (a methoxy-methyl-methcathinone analogue).
Stereochemical Effects on Biological Target Interactions
The stereochemistry of phenethylamine derivatives, such as this compound, is a critical determinant of their interaction with biological targets. The presence of a chiral center at the alpha-carbon of the propyl side chain results in two enantiomers, (R)- and (S)-1-(4-Methoxy-3-methylphenyl)propan-1-amine, which can exhibit significantly different pharmacological profiles. While specific data for this compound is limited, the well-documented structure-activity relationships of analogous substituted amphetamines and cathinones at monoamine transporters provide a strong basis for understanding these stereochemical effects.
Research on related compounds, such as 4-methylamphetamine (4-MA) and its N-alkylated analogues, has consistently shown that the (S)-enantiomers are generally more potent in their interactions with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). nih.gov For instance, studies on the optical isomers of N-methyl-4-methylamphetamine demonstrated that the S(+) enantiomer is a more potent and efficacious releaser of monoamines at all three transporters compared to the R(-) enantiomer. nih.gov This stereoselectivity is a common theme among psychostimulants, where the (S)-isomer often displays higher affinity and/or efficacy.
The differential activity of enantiomers can be attributed to the specific three-dimensional arrangement of substituents, which influences how the molecule binds within the active site of the transporter proteins. The aromatic ring, the amine group, and the alpha-methyl group are key pharmacophoric elements, and their spatial orientation is crucial for optimal interaction with amino acid residues in the binding pocket of the transporters.
In the case of substituted cathinones, another class of structurally related compounds, enantioselectivity is also a well-established phenomenon. For methcathinone, the (S)-enantiomer exhibits greater stimulating effects on the central nervous system than the (R)-enantiomer. Similarly, for mephedrone, the (S)-enantiomer has a more pronounced serotonergic profile, while the (R)-enantiomer is more dopaminergic. This highlights that not only the potency but also the selectivity for different monoamine transporters can be dictated by stereochemistry.
Table 1: Postulated Stereoselective Activity at Monoamine Transporters Based on Analogue Data
| Biological Target | Postulated Activity of (S)-enantiomer | Postulated Activity of (R)-enantiomer | Rationale based on Analogues |
| Serotonin Transporter (SERT) | Higher Potency | Lower Potency | (S)-enantiomers of related amphetamines and cathinones generally show higher potency at SERT. |
| Dopamine Transporter (DAT) | Higher Potency | Lower Potency | The (S)-configuration is typically preferred for high-affinity binding and/or release at DAT for phenethylamines. |
| Norepinephrine Transporter (NET) | Higher Potency | Lower Potency | Similar to DAT and SERT, the (S)-enantiomer of related compounds is generally more potent at NET. |
Investigation of Potential Off-Target Interactions in Preclinical Models
The investigation of potential off-target interactions is a critical component of preclinical drug development to assess the safety profile of a new chemical entity. For a compound like this compound, which is structurally related to amphetamines and cathinones, a standard panel of in vitro and in vivo safety pharmacology studies would be employed to identify any unintended pharmacological effects. altasciences.comcriver.com
A primary area of concern for CNS-active compounds is their potential interaction with a wide range of receptors, ion channels, and enzymes. Preclinical off-target screening typically involves a broad panel of binding and functional assays. For phenethylamine derivatives, this would include a comprehensive screen against various G-protein coupled receptors (GPCRs), such as adrenergic, dopaminergic, serotonergic, histaminergic, and muscarinic receptors, as well as ion channels like hERG, which is crucial for assessing cardiovascular safety. nuvisan.com
While specific off-target screening data for this compound is not publicly available, studies on structurally similar compounds provide insights into potential off-target liabilities. For example, some ring-substituted amphetamines have shown affinity for various serotonin receptor subtypes beyond their primary targets. nih.gov For instance, 3,4-methylenedioxyamphetamine (MDA) has been shown to have moderate affinity for 5-HT1A and 5-HT1D receptors. nih.gov Given that the analogue 3-methoxy-4-methylamphetamine (MMA) is a known 5-HT2A receptor agonist, it is plausible that this compound could also interact with this receptor subtype.
In vivo safety pharmacology studies in preclinical models are designed to evaluate the effects of a compound on major physiological systems. criver.com For a CNS-active compound, a core battery of tests would include:
Central Nervous System: A functional observational battery (FOB) or a modified Irwin test in rodents to assess changes in behavior, autonomic function, sensorimotor responses, and reflexes. sygnaturediscovery.comresearchgate.net
Cardiovascular System: Evaluation of heart rate, blood pressure, and electrocardiogram (ECG) parameters in conscious, freely moving animals, often using telemetry. nuvisan.com This is particularly important for compounds with potential monoaminergic activity, which can affect cardiovascular function.
Respiratory System: Assessment of respiratory rate and tidal volume. nuvisan.com
Without specific preclinical data, the potential off-target profile of this compound can be inferred from its structural class. Phenethylamines can sometimes exhibit cross-reactivity with adrenergic receptors due to the structural similarity to endogenous catecholamines. Therefore, a thorough preclinical safety evaluation would be essential to characterize its full pharmacological profile and identify any potential safety concerns before consideration for further development.
Table 2: Standard Preclinical Off-Target Screening Panels for CNS-Active Phenethylamines
| Assay Type | Key Targets Investigated | Purpose |
| In Vitro Binding Assays | Broad receptor panel (adrenergic, dopaminergic, serotonergic, muscarinic, histaminergic, opioid, etc.) | To identify unintended binding to a wide range of receptors. |
| In Vitro Functional Assays | hERG ion channel, other key cardiac ion channels (e.g., NaV1.5, CaV1.2) | To assess the risk of cardiac arrhythmias (QT prolongation). |
| In Vivo CNS Safety | Functional Observational Battery (FOB) or Irwin Test in rodents | To evaluate effects on behavior, coordination, and neurological function. |
| In Vivo Cardiovascular Safety | Telemetry in large animals (e.g., dogs, non-human primates) to monitor ECG, blood pressure, and heart rate | To assess the impact on the cardiovascular system. |
| In Vivo Respiratory Safety | Plethysmography in rodents | To evaluate effects on respiratory function. |
Conclusion
1-(4-methoxy-3-methylphenyl)propan-1-amine is a structurally interesting arylalkylamine with the potential for diverse applications in both medicinal and materials chemistry. While direct experimental data on this compound is limited, a comprehensive analysis of its structure and comparison with related compounds allows for informed predictions about its chemical and biological properties. Its synthesis is feasible through established chemical methods, and its characterization can be achieved using standard analytical techniques. The inferred pharmacological profile suggests potential interactions with monoaminergic systems, warranting further investigation. Moreover, its utility as a synthetic intermediate highlights its value as a tool for the creation of novel and more complex molecules. The in-depth study of this and similar compounds is crucial for advancing our understanding of structure-activity relationships and for the development of new chemical entities with valuable properties.
In Vitro Metabolic Pathway Analysis of 1 4 Methoxy 3 Methylphenyl Propan 1 Amine
Identification of Primary Metabolic Transformations (e.g., N-dealkylation, O-demethylation, Aromatic Hydroxylation)
No studies identifying the primary metabolic transformations of 1-(4-Methoxy-3-methylphenyl)propan-1-amine were found.
Enzymology of Biotransformation Pathways
Information regarding the specific enzymes involved in the biotransformation of this compound is not available in the current scientific literature. This includes the roles of:
Kinetic Parameters of Enzymatic Reactions (e.g., Km, Vmax)
No data on the kinetic parameters (Km, Vmax) for the enzymatic reactions involved in the metabolism of this compound have been reported.
Influence of Structural Modifications on Metabolic Stability in In Vitro Systems
For compounds structurally related to this compound, in vitro studies have demonstrated that modifications to the phenyl ring and the alkylamine side chain can have a profound impact on their metabolic stability. The primary enzymes responsible for the metabolism of many phenylpropanamine derivatives are the cytochrome P450 (CYP) isoenzymes, particularly CYP2D6. nih.gov This enzyme is known to catalyze key metabolic reactions such as N-demethylation and O-demethylation. semanticscholar.org
Research on substituted amphetamine analogs provides valuable insights into how specific structural features, such as those present in this compound (the 4-methoxy and 3-methyl groups), can influence metabolic pathways and stability. For instance, the presence and position of substituents on the aromatic ring can dictate the primary site of metabolism and the rate at which it occurs.
Detailed research findings from studies on analogous compounds highlight several key principles governing the influence of structural modifications on metabolic stability:
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical in determining the metabolic profile. Electron-donating groups, such as methoxy (B1213986), can influence the electronic density of the ring and potentially direct metabolism towards other sites of the molecule. Conversely, the introduction of different substituents can block common metabolic pathways. For example, in a study of six 4-substituted methamphetamine analogs, the type of halogen substituent at the 4-position was shown to significantly affect the compound's inhibitory potency towards CYP2D6, indicating a direct interaction with the enzyme's active site. semanticscholar.org
N-Alkylation and Dealkylation: The N-alkyl group is a common site of metabolism for many amphetamine-like compounds, often undergoing N-dealkylation. The size and nature of the N-alkyl group can influence the rate of this metabolic process.
O-Demethylation: The methoxy group, as seen in this compound, is a potential site for O-demethylation, a common metabolic pathway for many xenobiotics containing methoxy moieties. Studies on 4-methoxymethamphetamine (4-MMA) have shown that O-demethylation is a significant metabolic route catalyzed by CYP2D6. semanticscholar.org
The following data tables, derived from in vitro studies on structurally related compounds, illustrate the impact of specific structural modifications on metabolic stability and enzyme kinetics.
Table 1: In Vitro Metabolism of 4-Substituted Methamphetamine Analogs by CYP2D6
| Compound | Metabolic Reaction | Metabolite Detected |
|---|---|---|
| 4-Fluoromethamphetamine (4-FMA) | N-demethylation | 4-Fluoroamphetamine |
| 4-Chloromethamphetamine (4-CMA) | N-demethylation | 4-Chloroamphetamine |
| 4-Bromomethamphetamine (4-BMA) | N-demethylation | 4-Bromoamphetamine |
| 4-Iodomethamphetamine (4-IMA) | N-demethylation | 4-Iodoamphetamine |
| 4-Nitromethamphetamine (4-NMA) | N-demethylation | 4-Nitroamphetamine |
| 4-Methoxymethamphetamine (4-MMA) | O-demethylation | 4-Hydroxymethamphetamine |
Data adapted from a study on the metabolism of six 4-substituted methamphetamine analogs using human metabolic enzymes. semanticscholar.org This table demonstrates that for most of the tested analogs, N-demethylation is the primary metabolic pathway catalyzed by CYP2D6. However, for the 4-methoxy analog, O-demethylation is the observed reaction, highlighting how a single substituent change can alter the primary metabolic route.
Table 2: Kinetic Parameters for Methamphetamine Metabolism by CYP2D6
| Metabolic Pathway | Km (μmol/L) | Vmax (pmol/(min × pmol)) |
|---|---|---|
| N-demethylation | 30 | 5.8 |
| p-hydroxylation | 70 | 0.45 |
Kinetic parameters for the two main metabolic pathways of methamphetamine catalyzed by CYP2D6. semanticscholar.org The lower Km and higher Vmax for N-demethylation indicate that this is the more efficient metabolic pathway compared to p-hydroxylation for the parent compound.
These findings from related compounds suggest that the metabolic stability of this compound in in vitro systems would be influenced by a combination of factors. The 4-methoxy group is a likely site for O-demethylation, while the primary amine could be subject to other phase I reactions. The 3-methyl group may sterically hinder metabolism at the adjacent positions on the phenyl ring, potentially increasing the compound's stability relative to analogs without this substitution. The interplay of these structural features ultimately dictates the compound's susceptibility to metabolism by CYP enzymes.
Future Research Directions and Applications in Chemical Discovery
Development of Advanced Chemical Probes and Molecular Tools
The structure of 1-(4-Methoxy-3-methylphenyl)propan-1-amine is a valuable starting point for the design of sophisticated chemical probes to investigate biological systems. mskcc.orgrsc.org By strategically modifying the core molecule, researchers can create tools to identify and characterize its molecular targets and pathways. Future directions include:
Affinity-Based Probes: Introducing reactive groups (e.g., photo-affinity labels or electrophilic warheads) onto the scaffold would allow for covalent labeling of binding partners in complex biological mixtures. Subsequent proteomic analysis can then identify specific protein targets.
Fluorescent Probes: Attaching fluorophores to the molecule, at positions determined not to interfere with biological activity, would enable real-time visualization of its distribution and localization within cells and tissues using advanced microscopy techniques. nih.gov This can provide crucial insights into its mechanism of action and pharmacokinetics at a subcellular level.
Biotinylated Derivatives: Conjugating the compound with biotin (B1667282) would facilitate the isolation of target proteins through affinity purification using streptavidin-coated beads. This classic technique remains a powerful method for target deconvolution. mskcc.org
The development of such a chemical toolbox would be instrumental in elucidating the specific biological functions and potential therapeutic applications of this class of compounds. mskcc.orgrsc.org
Integration with Phenotypic Screening and Target Identification Strategies
Phenotypic screening, which identifies compounds that produce a desired effect in a cellular or organismal model without prior knowledge of the target, is a powerful approach in drug discovery. A library of analogs based on the this compound scaffold could be screened to identify compounds with interesting biological activities.
Following a successful phenotypic screen, the next critical step is target identification. This is where the molecular probes developed in the previous section become essential. Strategies include:
Affinity Chromatography: Using an immobilized version of the active compound to capture its binding partners from cell lysates.
Computational Analysis: Employing artificial intelligence and machine learning algorithms to predict potential targets based on the structural features of the active compounds and comparing their activity profiles with databases of known drugs. mdpi.com
Modern Mass Spectrometry: High-resolution mass spectrometry (HRMS) techniques can help in the rapid identification and structural confirmation of novel psychoactive substances and their metabolites, which is crucial for understanding their mechanism of action. nih.govnih.govclinicallab.combruker.com
This integrated approach, combining phenotypic screening with robust target deconvolution methods, offers a comprehensive strategy for discovering novel biological functions and therapeutic uses for this chemical scaffold.
Rational Design of Next-Generation Chemical Entities based on Scaffold
The this compound scaffold serves as a promising template for the rational design of new chemical entities with optimized properties. Through systematic modifications and structure-activity relationship (SAR) studies, researchers can enhance potency, selectivity, and pharmacokinetic profiles. nih.govsci-hub.catresearchgate.net
Key areas for exploration in SAR studies include:
Aromatic Ring Substitution: Modifying or repositioning the methoxy (B1213986) and methyl groups on the phenyl ring can significantly impact interactions with biological targets. Studies on related phenethylamines have shown that the nature and position of substituents on the phenyl ring are critical for receptor affinity and selectivity. biomolther.orgbiomolther.orgnih.govnih.govacs.org
Alkyl Chain Modification: Altering the length or branching of the propane (B168953) chain can influence lipophilicity and metabolic stability.
Amine Group Substitution: N-alkylation or N-acylation of the primary amine can modulate the compound's basicity and its ability to form hydrogen bonds, thereby affecting target binding and brain penetration.
Computational modeling and quantitative structure-activity relationship (QSAR) studies can accelerate this process by predicting the activity of virtual compounds before their synthesis, allowing for a more focused and efficient discovery process. mdpi.com The goal is to develop next-generation compounds, such as triple reuptake inhibitors, which may offer improved efficacy for complex neurological disorders. nih.govelsevierpure.com
| Modification Site | Example Substituent | Predicted Impact on a Hypothetical Target | Rationale |
| Phenyl Ring (Position 4) | -OH (demethylation of methoxy) | Potential change in selectivity | Alters hydrogen bonding capacity |
| Phenyl Ring (Position 3) | -Cl (replacement of methyl) | Increased lipophilicity, potential for altered binding | Halogen atoms can form specific interactions (halogen bonds) |
| Propane Chain (Position 2) | -CH₃ (alpha-methylation) | Increased metabolic stability | Steric hindrance may reduce enzymatic degradation |
| Amine (N-substitution) | -CH₂Ph (N-benzylation) | Significantly increased affinity for certain receptors | Introduces a large hydrophobic group that can form new binding interactions |
This table presents hypothetical modifications and their potential impacts based on established principles of medicinal chemistry for the phenethylamine (B48288) class. Actual effects would require experimental validation.
Applications in Synthetic Methodology Development
The synthesis of chiral amines is a central focus of modern organic chemistry due to their prevalence in pharmaceuticals and biologically active molecules. nih.govwiley.comresearchgate.net The this compound structure, featuring a chiral benzylic amine, makes it an excellent candidate for driving the development of new synthetic methods.
Future research in this area could focus on:
Asymmetric Synthesis: Developing novel catalytic methods for the enantioselective synthesis of the (R) and (S) enantiomers. This could involve asymmetric hydrogenation of precursor imines, reductive amination of ketones, or hydroamination of alkenes using new chiral catalysts. nih.govorganic-chemistry.orgd-nb.infoacs.orgbeilstein-journals.orgnih.gov
Biocatalysis: Employing enzymes like transaminases or imine reductases to produce the single-enantiomer amine with high optical purity under environmentally benign conditions. wiley.comresearchgate.net
Flow Chemistry: Developing continuous flow processes for the synthesis of this compound and its analogs, which can offer improved safety, efficiency, and scalability compared to traditional batch methods.
These advancements would not only facilitate access to this compound and its derivatives for further study but also contribute broadly to the field of synthetic organic chemistry. chemistryworld.com
Exploration of Stereoisomer-Specific Biological Activities
The presence of a chiral center at the C1 position of the propane chain means that this compound exists as a pair of enantiomers: (R)- and (S)-1-(4-Methoxy-3-methylphenyl)propan-1-amine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can have significantly different biological activities, potencies, and metabolic fates. surehire.comnih.gov
For many substituted amphetamines, one enantiomer is often significantly more potent or has a different pharmacological profile than the other. nih.govnih.govdea.gov For instance, the d-isomer (dextroamphetamine) of amphetamine has a more pronounced effect on the central nervous system compared to the l-isomer (levoamphetamine). surehire.comwikipedia.org
Therefore, a critical direction for future research is the stereoselective synthesis and biological evaluation of the individual enantiomers of this compound. This involves:
Chiral Separation or Asymmetric Synthesis: Isolating or independently synthesizing the (R) and (S) enantiomers in high purity.
Differential Pharmacology: Characterizing the binding affinities, functional activities, and metabolic pathways of each enantiomer separately.
Stereostructure-Activity Relationship (SSAR) Studies: Understanding how the three-dimensional arrangement of atoms in each enantiomer influences its interaction with specific biological targets.
This line of investigation is essential for a complete understanding of the compound's pharmacology and for the potential development of a more selective and effective single-enantiomer therapeutic agent.
| Property | (R)-Enantiomer | (S)-Enantiomer | Significance |
| 3D Structure | Mirror image of (S) | Mirror image of (R) | Enantiomers are non-superimposable mirror images. |
| Hypothetical Target Affinity | Potentially High | Potentially Low | Biological targets (e.g., receptors, enzymes) are chiral and will interact differently with each enantiomer. |
| Hypothetical Biological Effect | e.g., CNS Stimulant | e.g., Primarily Peripheral Action | The pharmacological profile can differ significantly between enantiomers. surehire.com |
| Metabolic Profile | May be metabolized by different enzymes or at different rates | May be metabolized by different enzymes or at different rates | Differences in metabolism can affect the duration of action and potential for drug-drug interactions. |
This table illustrates the general principles of stereoisomerism in pharmacology. The specific properties of the enantiomers of this compound would need to be determined experimentally.
Q & A
Q. What are the common synthetic routes for preparing 1-(4-Methoxy-3-methylphenyl)propan-1-amine in laboratory settings?
- Methodological Answer: The synthesis typically involves reductive amination or nucleophilic substitution . For example, 4-methoxy-3-methylbenzaldehyde can react with propan-1-amine under reductive conditions (e.g., NaBH₃CN or H₂/Pd-C) to yield the target compound. Alternatively, a nucleophilic substitution approach using 4-methoxy-3-methylphenyl halides with propan-1-amine under basic conditions (e.g., K₂CO₃ in DMF) may be employed. These methods are extrapolated from analogous syntheses of structurally related arylpropanamines .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer: Post-synthesis purification often involves recrystallization from ethanol or ethyl acetate due to the compound’s moderate polarity. For impurities with similar polarity, flash column chromatography (silica gel, hexane/ethyl acetate gradient) is effective. Solubility in dichloromethane or ethanol (as noted for similar amines ) allows selective extraction during workup.
Q. What analytical methods are critical for confirming the structural integrity of this compound?
- Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxy (δ ~3.8 ppm), methylphenyl (δ ~2.2 ppm), and amine protons (broad δ ~1.5-2.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (C₁₁H₁₇NO⁺, expected m/z = 179.13).
- X-ray Crystallography : Single-crystal analysis (using SHELX programs ) resolves stereochemistry and bond lengths, critical for unambiguous confirmation.
Advanced Research Questions
Q. How can enantiomeric purity of this compound be ensured during synthesis?
- Methodological Answer: Enantioselective synthesis requires chiral catalysts (e.g., BINAP-Ru complexes for asymmetric hydrogenation) or chiral resolution post-synthesis. For resolution, derivatization with a chiral auxiliary (e.g., (+)- or (−)-menthol chloroformate) followed by HPLC separation (Chiralpak® columns) isolates enantiomers. Hydrochloride salt formation (as in related phenethylamines ) enhances crystallinity for selective precipitation.
Q. What strategies are effective in resolving contradictory data in biological activity studies of this compound?
- Methodological Answer:
- Orthogonal Assays : Validate receptor-binding results using both radioligand displacement (e.g., ³H-labeled assays) and functional assays (e.g., cAMP modulation).
- Metabolite Profiling : LC-MS/MS identifies potential metabolites that may interfere with activity measurements.
- Structural Analog Comparison : Compare with derivatives (e.g., 1-(4-Methoxyphenyl)propan-1-amine ) to isolate substituent-specific effects.
Q. How can researchers investigate the structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer:
- Systematic Substituent Variation : Synthesize analogs with modified methoxy/methyl groups (e.g., 3-fluoro or 4-ethoxy variants ) and test for receptor affinity.
- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations predict binding modes to targets like serotonin receptors.
- Pharmacophore Mapping : Identify critical functional groups (amine, methoxy) using QSAR models (e.g., Schrödinger’s Phase).
Q. What in vitro models are suitable for assessing the neuropharmacological potential of this compound?
- Methodological Answer:
- Cell-Based Assays : HEK-293 cells transfected with human serotonin (5-HT₁A/₂A) or dopamine (D₂) receptors for ligand-binding studies.
- Microdialysis : Measure neurotransmitter release (e.g., dopamine, serotonin) in rat prefrontal cortex slices.
- Kinase Inhibition Screening : Test against panels (e.g., Eurofins KinaseProfiler®) to rule off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
